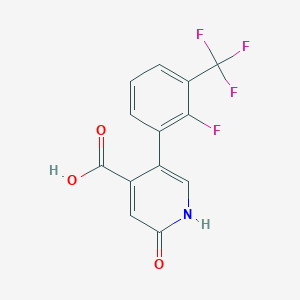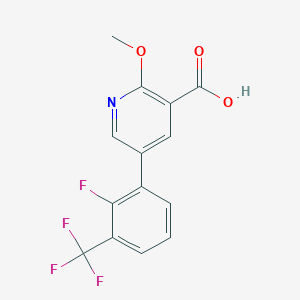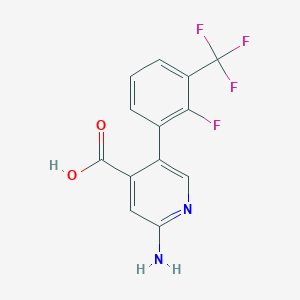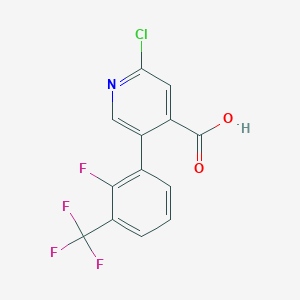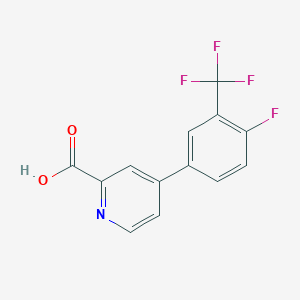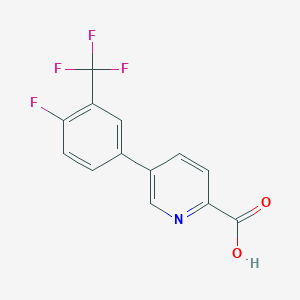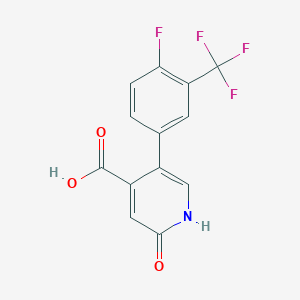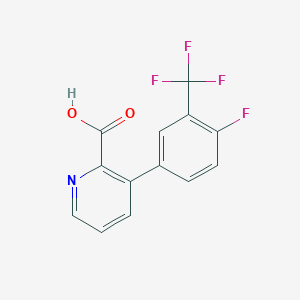
3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid (3F-TFP) is a synthetic compound that has been used in research laboratories for a variety of applications. 3F-TFP is a versatile compound that has been used in a number of different scientific fields, including biochemistry, biophysics, and physiology. 3F-TFP has been found to possess strong antifungal and antiviral properties, as well as being an effective inhibitor of certain enzymes. In addition, 3F-TFP has been used to study the structure of proteins, to study the mechanism of action of certain drugs, and to study the biochemical and physiological effects of certain compounds.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is not completely understood. However, it is believed that 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% binds to certain proteins and enzymes, which leads to inhibition of their activity. Additionally, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is believed to interact with certain receptors, which leads to inhibition of their activity. Finally, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is believed to interact with certain molecules, which leads to inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% have been studied in a variety of organisms. In general, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to possess strong antifungal and antiviral properties, as well as being an effective inhibitor of certain enzymes. In addition, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. Additionally, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is a versatile compound that can be used in a variety of different scientific fields. The main limitation of using 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% in laboratory experiments is that the mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is not completely understood.
Direcciones Futuras
The future directions for research involving 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% include further exploration of its mechanism of action and its potential applications in biochemistry, biophysics, and physiology. Additionally, further research is needed to determine the effects of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% on different organisms, as well as its potential therapeutic applications. Finally, further research is needed to explore the potential of 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% as an inhibitor of certain enzymes and receptors.
Métodos De Síntesis
3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is synthesized by the reaction of 4-fluoro-3-trifluoromethylphenol and pyridine in the presence of a catalytic amount of a base. The reaction proceeds through the formation of a nucleophilic aromatic substitution product, which is then converted to the desired product by hydrolysis. The reaction is typically carried out in aqueous solution at room temperature, and the desired product can be isolated in high yields.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. In biochemistry, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used to study the structure of proteins, to study the mechanism of action of certain drugs, and to study the biochemical and physiological effects of certain compounds. In physiology, 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used to study the effects of certain drugs on the nervous system, to study the effects of certain drugs on the immune system, and to study the effects of certain drugs on the cardiovascular system.
Propiedades
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-10-4-3-7(6-9(10)13(15,16)17)8-2-1-5-18-11(8)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHFGVJMADYQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


